![molecular formula C10H5F3N4O B2566991 4-[4-(Trifluormethoxy)phenyl]-1H-1,2,3-triazol-5-carbonitril CAS No. 1020252-27-0](/img/structure/B2566991.png)
4-[4-(Trifluormethoxy)phenyl]-1H-1,2,3-triazol-5-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,3-triazole ring bearing a carbonitrile group
Wissenschaftliche Forschungsanwendungen
Elektrochrome Geräte
Die Verbindung wurde bei der Synthese von 4-(Trifluormethoxy)phenyl-basierten Polydithienylpyrrolen verwendet . Diese Polymere haben vielversprechende Ergebnisse als anodische Materialien für elektrochrome Geräte gezeigt . Die Einführung der elektronenziehenden Trifluormethoxy-Einheit in der Seitenkette dieser Polymere verringert die HOMO- und LUMO-Energieniveaus, was sich auf die Farbanzeige des elektrochromen Geräts auswirken kann .
Organische Synthese
Die Verbindung kann als synthetisches Zwischenprodukt bei der Herstellung verschiedener Verbindungen verwendet werden. Sie kann auch als Katalysator in organischen Reaktionen dienen.
Fluoreszierende Chemosensoren
Die Verbindung wurde bei der Synthese von fluoreszierenden photoinduzierten Elektronentransfer-(PET)-Chemosensoren verwendet . Diese Sensoren können verschiedene chemische Spezies mit hoher Empfindlichkeit und Spezifität nachweisen .
Anionensensoren
Die Verbindung wurde bei der Synthese von Amidourea-basierten Sensoren für Anionen verwendet . Diese Sensoren können Anionen mit hoher Empfindlichkeit und Spezifität nachweisen .
Elektrochemische Sensoren
Phenylboronsäuren, einschließlich Derivaten der Verbindung, werden in elektrochemischen Sensoren für den Saccharid-Nachweis verwendet. Diese Sensoren können Saccharide wie d-Fructose, d-Mannose und d-Glucose mit hoher Empfindlichkeit und Spezifität nachweisen.
Pyrazol-haltige Bisphosphonatester
Die Verbindung wurde bei der Synthese von Pyrazol-haltigen Bisphosphonat-(N-BPs)-Estern verwendet . Diese Ester haben potenzielle Anwendungen in verschiedenen Bereichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. An alkyne and an azide react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 4-bromo-1-(trifluoromethoxy)benzene.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a suitable nitrile precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click reaction and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various substituted phenyl-triazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and chemical stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential photophysical properties.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides, leveraging its chemical stability and biological activity.
Wirkmechanismus
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: The compound can interact with specific receptors, altering their conformation and activity.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases, where the compound can inhibit their activity.
Receptors: It may modulate G-protein coupled receptors (GPCRs) or ion channels, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid functionality.
4-(Trifluoromethoxy)aniline: Similar in having the trifluoromethoxy group but with an aniline moiety instead of the triazole and carbonitrile groups.
Uniqueness:
Structural Complexity: The combination of the trifluoromethoxyphenyl group with the triazole and carbonitrile functionalities makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility.
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-7-3-1-6(2-4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYPPNRVOBEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

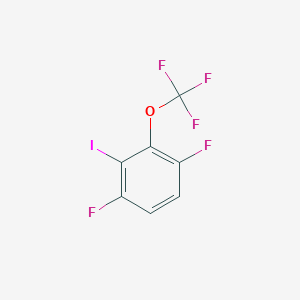
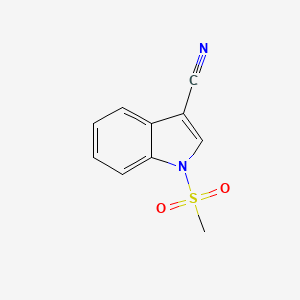
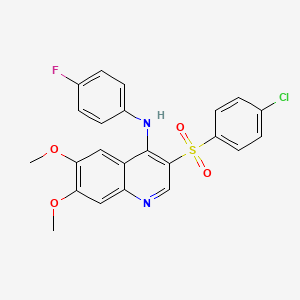
![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
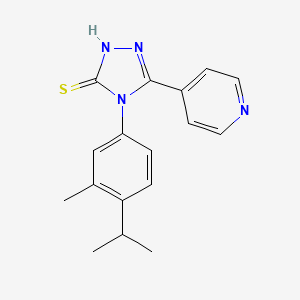
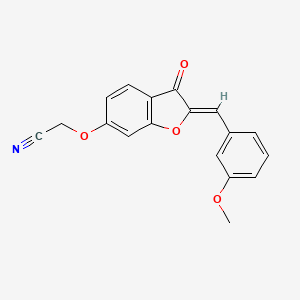
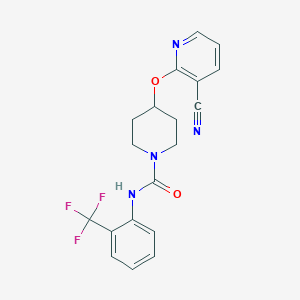
![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
![4-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B2566923.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)
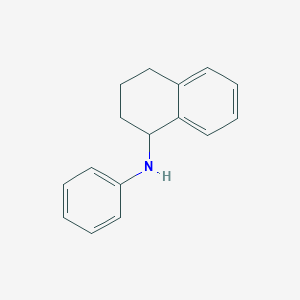
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2566931.png)
